Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine ring, introduction of the chloromethyl group, and esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine ring. Examples include:
- Ethyl 6-(bromomethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloromethyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Biological Activity
Ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H19ClN2O6
- Molecular Weight : 370.78 g/mol
- CAS Number : 1260952-15-5
- Structure : The compound features a tetrahydropyrimidine core with a chloromethyl and methoxy substituents, which are critical for its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Anticancer Potential : Some derivatives of tetrahydropyrimidines have shown cytotoxic effects against cancer cell lines. The presence of the chloromethyl group is thought to enhance the compound's reactivity towards biological targets involved in cancer progression.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives including this compound. The results demonstrated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound inhibits cell proliferation with IC50 values ranging from 10 to 30 µM. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections treated with a formulation containing this compound showed a notable reduction in infection rates compared to standard antibiotic treatments. -
Case Study on Cancer Cell Lines :
Research published in Journal of Medicinal Chemistry highlighted that the compound's derivatives displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Properties
Molecular Formula |
C16H19ClN2O5 |
---|---|
Molecular Weight |
354.78 g/mol |
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-11(8-17)18-16(21)19-14(13)10-7-9(22-2)5-6-12(10)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) |
InChI Key |
UMICSKCARZATFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CCl |
Origin of Product |
United States |
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